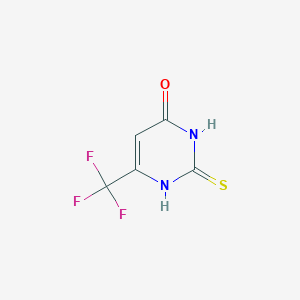

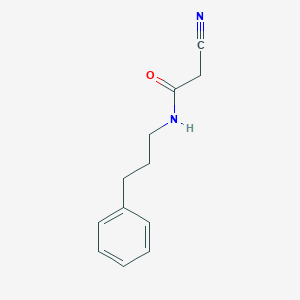

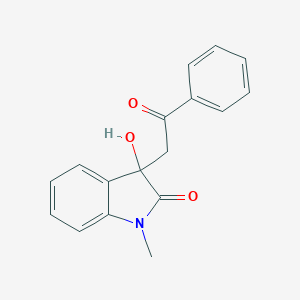

![molecular formula C18H14N4O B183199 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 75263-95-5](/img/structure/B183199.png)

5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular formula C18H14N4O. It has an average mass of 302.330 Da and a monoisotopic mass of 302.116760 Da .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in several studies . These compounds were synthesized to promote the discovery and development of new fungicides with novel scaffolds or modes of action .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple ring structures and functional groups . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 518.1±52.0 °C at 760 mmHg, and a flash point of 267.1±30.7 °C. It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

One study describes the synthesis of pyrazolo[3,4-d]pyrimidines with antimicrobial activity. These compounds were synthesized by reacting arylacetylamino derivatives with hydrazine hydrate, and some of the synthesized compounds exhibited significant in vitro antimicrobial activity compared with standard antibiotics (Abdel-Gawad et al., 2003).

Anti-inflammatory Properties

Another research focused on pyrazolo[1,5-a]pyrimidines, exploring their anti-inflammatory properties. Modifications to the parent compound showed variations in anti-inflammatory activity, with one derivative demonstrating significant efficacy and a better therapeutic index than traditional drugs, while also being devoid of ulcerogenic activity (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds displayed varying degrees of activity against cancer cell lines and were also explored for their potential as anti-5-lipoxygenase agents, with structure-activity relationships (SAR) discussed (Rahmouni et al., 2016).

COX-2 Selective Inhibitors

Research into pyrazolo[3,4‐d]pyrimidine derivatives highlighted their potential as COX-2 selective inhibitors. A set of these compounds was prepared and showed superior inhibitory profiles against COX-2, compared to standard drugs. Molecular modelling studies supported the biological findings, suggesting these derivatives as potential anti-inflammatory agents (Raffa et al., 2009).

Synthesis and Characterization

The synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives for potential applications in AIDS chemotherapy were discussed. This study emphasized the synthetic approaches and potential pharmacological applications of these heterocyclic compounds (Ajani et al., 2019).

Orientations Futures

The future directions for research on “5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” could include further modification of the compound to enhance its antifungal activity . Additionally, more detailed studies on its mechanism of action and potential applications in other fields could be beneficial.

Propriétés

IUPAC Name |

5-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c23-18-16-11-20-22(15-9-5-2-6-10-15)17(16)19-13-21(18)12-14-7-3-1-4-8-14/h1-11,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOCEOYWSCCVOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00996732 |

Source

|

| Record name | 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75263-95-5 |

Source

|

| Record name | 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075263955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

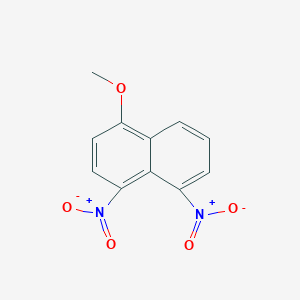

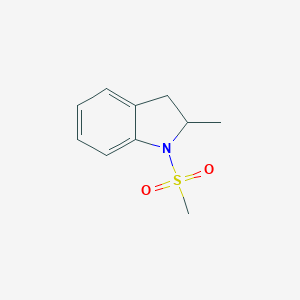

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)